2,6,7-Trimethyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione
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Overview
Description
2,6,7-Trimethyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione is a heterocyclic compound that belongs to the class of triazolopyridazines.
Preparation Methods
The synthesis of 2,6,7-Trimethyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles or other suitable electrophiles, followed by cyclization to form the triazolopyridazine ring . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yields and purity .
Chemical Reactions Analysis
2,6,7-Trimethyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,6,7-Trimethyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It has shown promise in preclinical studies as an anticancer, antifungal, and antibacterial agent.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of 2,6,7-Trimethyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
2,6,7-Trimethyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione can be compared with other similar compounds, such as:
1,2,4-Triazole: Known for its antifungal and antibacterial properties.
Pyridazine: Often used in the synthesis of pharmaceuticals and agrochemicals.
Triazolopyridine: Studied for its potential as an anticancer and antiviral agent .
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
CAS No. |
62241-83-2 |
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Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2,6,7-trimethyl-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C9H11N3O2/c1-6-4-11-8(13)10(3)9(14)12(11)5-7(6)2/h4-5H,1-3H3 |
InChI Key |
AYBAIWCODFNGST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)N(C(=O)N2C=C1C)C |
Origin of Product |
United States |
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